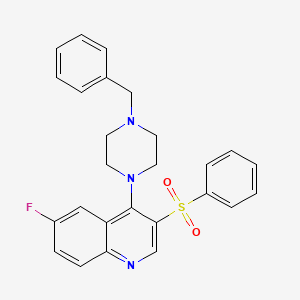

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FN3O2S/c27-21-11-12-24-23(17-21)26(25(18-28-24)33(31,32)22-9-5-2-6-10-22)30-15-13-29(14-16-30)19-20-7-3-1-4-8-20/h1-12,17-18H,13-16,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYINQGWDUWFUOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditionsThe phenylsulfonyl group is often introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated intermediates, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity:

- The compound has been studied for its antimicrobial properties, particularly against resistant strains of bacteria. Research indicates that quinoline derivatives exhibit significant antibacterial effects, making them candidates for antibiotic development .

- Case studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria, highlighting the potential of this compound in treating infections where traditional antibiotics fail .

-

Anticancer Properties:

- Quinoline derivatives have shown promise as anticancer agents. Studies suggest that 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline can induce apoptosis in cancer cell lines, potentially through the inhibition of specific signaling pathways involved in cell proliferation .

- A notable study reported that this compound effectively reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology .

-

Neurological Applications:

- The piperazine component of the compound is associated with neuropharmacological activity. Research indicates that derivatives can act as serotonin and dopamine receptor modulators, which may be beneficial in treating psychiatric disorders .

- Preclinical studies have shown that the compound can improve cognitive function in animal models, indicating its potential for developing treatments for neurodegenerative diseases such as Alzheimer's .

Case Studies

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The benzylpiperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The phenylsulfonyl group can further modulate the compound’s biological activity by influencing its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and synthetic differences between the target compound and its analogs:

Key Observations:

Core Structure: The target compound and BB07239/C872354 share a quinoline core, while 9b uses a cinnoline scaffold. Cinnolines (two adjacent nitrogens) exhibit distinct electronic properties compared to quinolines (one nitrogen) .

Position 3 Substituents : The benzenesulfonyl group in the target compound is replaced with 4-chlorobenzenesulfonyl in CM872354 and 4-methylbenzenesulfonyl in SU [3,4], altering steric bulk and electronic effects .

Position 6 Modifications: Fluoro (target) vs.

Synthetic Routes: The target compound likely involves coupling a benzenesulfonyl chloride to a 4-aminoquinoline precursor, followed by benzylpiperazine substitution. SU [3,4] employs reductive amination for piperazine functionalization , while cinnoline derivatives (e.g., 9b) use cyclization of diazonium salts .

Physicochemical and Spectral Data

- Melting Points: Cinnoline derivative 9b has a reported melting point of 227–239°C , whereas SU [3,4] is a white solid with 96% purity .

- Spectral Confirmation :

Functional Implications

- Solubility : The 6-fluoro group in the target compound likely enhances membrane permeability compared to methoxy analogs .

Biological Activity

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound exhibits potential therapeutic applications due to its unique structural features, particularly the incorporation of a piperazine moiety and a benzenesulfonyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound can be represented as follows:

- Chemical Formula : C₁₉H₂₃F₂N₃O₂S

- Molecular Weight : 385.47 g/mol

The structure features a fluoroquinoline backbone, which is critical for its biological activity, along with a benzylpiperazine substituent that may influence receptor interactions and pharmacokinetics.

Fluoroquinolones typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The presence of the piperazine ring in this compound may enhance its interaction with these targets, potentially leading to increased potency against various bacterial strains.

Antibacterial Properties

Research has shown that compounds similar to 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism primarily involves the disruption of DNA replication processes in bacteria.

Inhibition of Acetylcholinesterase

Some studies suggest that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition could have implications for treating neurological disorders such as Alzheimer's disease. For instance, virtual screening of piperazine derivatives has indicated potential binding at catalytic sites of AChE, which could enhance cognitive function by increasing acetylcholine levels in the brain .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study evaluated various fluoroquinolone derivatives, including those with piperazine modifications, showing enhanced activity against resistant bacterial strains compared to traditional antibiotics. The addition of the benzenesulfonyl group was found to improve solubility and bioavailability.

- Neuroprotective Effects :

-

Pharmacokinetics :

- Pharmacokinetic studies indicated favorable absorption characteristics for compounds similar to 3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6-fluoroquinoline, with high oral bioavailability and the ability to cross the blood-brain barrier effectively. This suggests potential for both systemic and central nervous system applications .

Data Table: Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.